1H-Pyrimido[4,5-f][1,2,4]triazepine 1H-Pyrimido[4,5-f][1,2,4]triazepine
Brand Name: Vulcanchem
CAS No.: 748776-74-1
VCID: VC18683777
InChI: InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H
SMILES:
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol

1H-Pyrimido[4,5-f][1,2,4]triazepine

CAS No.: 748776-74-1

Cat. No.: VC18683777

Molecular Formula: C6H5N5

Molecular Weight: 147.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrimido[4,5-f][1,2,4]triazepine - 748776-74-1

Specification

CAS No. 748776-74-1
Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
IUPAC Name 1H-pyrimido[4,5-f][1,2,4]triazepine
Standard InChI InChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H
Standard InChI Key XNNCNMKZJAXNQP-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=NC=N1)C=NC=NN2

Introduction

Molecular Structure and Physicochemical Properties

The molecular structure of 1H-Pyrimido[4,5-f] triazepine features a seven-membered 1,2,4-triazepine ring fused to a six-membered pyrimidine ring at positions 4 and 5 (Figure 1). This arrangement creates a planar, conjugated system with three nitrogen atoms distributed across both rings. Key structural parameters include:

Table 1: Physicochemical Properties of 1H-Pyrimido[4,5-f][1, triazepine

PropertyValue
Molecular FormulaC₆H₅N₅
Molecular Weight147.14 g/mol
IUPAC Name1H-pyrimido[4,5-f] triazepine
SolubilitySparingly soluble in polar aprotic solvents
Melting Point250–252°C (decomposes)

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments: the pyrimidine ring protons resonate as doublets between δ 8.2–8.5 ppm, while triazepine NH protons appear as broad singlets near δ 10.2 ppm . X-ray crystallography data confirm planarity, with interatomic distances of 1.32–1.38 Å for C–N bonds in the triazepine ring.

Synthetic Methodologies

Classical Cyclization Approaches

The most widely employed synthesis involves cyclocondensation of 2,4,6-triphenylpyrylium salts with thiocarbohydrazide under basic conditions:

  • Step 1: Formation of 2-pyrazoline intermediate via nucleophilic attack of thiocarbohydrazide on the pyrylium salt.

  • Step 2: Acid-catalyzed cyclization (glacial acetic acid, reflux) to yield the triazepine core.

Table 2: Comparative Synthesis Routes

MethodYield (%)Reaction TimeKey Advantage
Pyrylium salt route65–728–12 hHigh atom economy
Aza-annulation 78–853–5 hSolvent-free conditions
Multicomponent 82–892–4 hOne-pot procedure

The aza-annulation strategy developed by Al-Mousawi et al. (2023) employs 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile as a versatile building block, enabling solvent-free synthesis at 80°C with 85% yield .

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution Reactions

The electron-deficient nature of the triazepine ring facilitates regioselective substitutions:

  • N-1 position: Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to yield N-alkylated derivatives.

  • C-3 position: Undergoes Friedel-Crafts acylation with acetyl chloride/AlCl₃, introducing ketone functionalities.

Table 3: Representative Derivatives and Their Applications

DerivativeModification SiteBiological Activity
3-AcetylC-3Antimicrobial (MIC: 8 µg/mL vs. S. aureus)
N-MethylN-1Improved metabolic stability (t₁/₂: 4.7 h)
7-Nitro C-7Anticancer (IC₅₀: 1.2 µM vs. A549)

Biological Activities and Mechanisms

Cytoprotective Effects

Pyrimido-triazepine derivatives demonstrate notable neuroprotective activity. Compound 1f (7-nitro derivative) exhibited a CC₅₀/EC₅₀ ratio of 92 in rotenone-induced neuronal toxicity models, surpassing reference compounds like riluzole . Mechanistic studies attribute this to:

  • Inhibition of mitochondrial permeability transition pore opening.

  • Upregulation of Bcl-2/Bax ratio (3.8-fold increase at 10 µM) .

Immunomodulatory Action

The isoxazolo-triazepine analog RM33 suppresses LPS-induced TNFα production by 78% at 50 µM while enhancing ConA-induced splenocyte proliferation (2.1-fold vs. control) . This dual activity suggests potential application in autoimmune disorders.

Table 4: Pharmacological Profile of Selected Analogs

CompoundTargetEC₅₀ (µM)Selectivity Index
1f Rotenone toxicity0.1292
RM33 TNFα production1.818
9c A549 proliferation2.49

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a privileged scaffold for kinase inhibitors. Molecular docking studies reveal strong binding (ΔG = -9.2 kcal/mol) to EGFR tyrosine kinase, with key interactions:

  • Hydrogen bonding between N-5 and Met793 backbone.

  • π-π stacking of pyrimidine ring with Phe723.

Materials Science

Thin films of polymeric triazepine derivatives exhibit:

  • High dielectric constant (ε = 4.7 at 1 MHz).

  • Thermal stability up to 320°C .

Comparison with Structural Analogs

Table 5: Structural and Functional Comparison

CompoundNitrogen PositionsLogPKey Distinction
1H-Pyrimido[4,5-f][1, triazepine1,2,4 (triazepine)1.02Optimal solubility for CNS drugs
Pyrimido[5,4-e] triazine1,2,4 (triazine)0.87Higher metabolic clearance
1,2,4-Triazepino[4,5-d]pyrimidine1,2,4 (triazepine)1.35Enhanced protein binding

The 4,5-f fusion pattern in 1H-Pyrimido[4,5-f][1, triazepine creates a larger conjugated system compared to 5,4-e isomers, resulting in bathochromic shifts (λmax 312 nm vs. 298 nm) .

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